molecular formula C13H11N3 B3110996 1-(4-pyridinyl)-1H-indol-5-amine CAS No. 181632-75-7

1-(4-pyridinyl)-1H-indol-5-amine

Cat. No. B3110996
CAS RN: 181632-75-7
M. Wt: 209.25 g/mol
InChI Key: JULUAUZIVDSBND-UHFFFAOYSA-N
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Description

“1-(4-pyridinyl)-1H-indol-5-amine” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .


Chemical Reactions Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes and reactivity . They are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .

Scientific Research Applications

Alzheimer's Disease Treatment

  • Besipirdine Development : A novel series of N-(4-pyridinyl)-1H-indol-1-amines, including besipirdine, was synthesized and evaluated for potential utility in treating Alzheimer's disease. Besipirdine, selected for clinical development, showed cholinomimetic properties and adrenergic mechanism enhancement (Klein et al., 1996).

Receptor Binding Studies

  • 5-HT6 Receptor Ligands : 1-Aminoethyl-3-arylsulfonyl-1H-indoles, with enhanced 5-HT6 affinity and cyclase activity, were developed as 5-HT6 receptor agonists and antagonists. This research involved synthesizing compounds with an additional nitrogen in the indole ring (Elokdah et al., 2007).

Plant Enzyme Reactions

  • Formation of Indole : Research on plant amine oxidase showed that the oxidation of certain diamines leads to the formation of heterocyclic compounds, including indole, suggesting the role of enzymes in the generation of such structures (Mann & Smithies, 1955).

Chemical Synthesis

  • Annulated Pyridine Derivatives : A study on N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines explored their electrophilic cyclization reactions to form annulated pyridine derivatives. Indole was released as a neutral leaving group during these reactions (Ghavtadze et al., 2010).

Antitumor Activity

  • Antineoplastic Agents : Synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles demonstrated potential as a new class of antineoplastic agents. These compounds showed antitumor activity in vitro and in vivo (Nguyen et al., 1990).

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-1-(4-pyridinyl)-1-ethanone hydrobromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Posttranslational modifications (PTMs) are essential mechanisms that provide chemical diversity to proteins . Since defects in PTMs are linked to numerous disorders and diseases, PTMs and their modifying enzymes are considered as potential drug targets . This has fueled new initiatives to determine how PTMs affect protein structure and function . Highlighting structural changes after PTM provides new frontiers in understanding the detailed mechanism and related drug developments .

properties

IUPAC Name

1-pyridin-4-ylindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULUAUZIVDSBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C3=CC=NC=C3)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-nitroindole (7.0 g, 43.2 mmol) and 4-chloropyridine hydrochloride (7.8 g, 51.8 mmol) in DMF (43 mL) was added potassium tert-butoxide (12.1 g, 108.0 mmol), portionwise. The reaction was heated at 100° C. for 48 h. The mixture was allowed to cool to room temperature and poured into water (400 mL). The resulting solid was removed by filtration and dried under vacuum. Desired compound (6.04 g, 25.3 mmol; 58% yield); 1H NMR (DMSO-d6) δ 8.76 (dd, J=1.7, 4.5, 2H), 8.68 (d, J=2.2, 1H), 8.06-8.13 (m, 2H), 7.92 (d, J=9.2, 1 H), 7.75 (dd, J=1.5, 4.6, 2H), 7.07 (dd, J=0.9, 3.5, 1H); ES MS [M+H]+=240. Step 2. Preparation of 1-(4-pyridinyl)-1H-indol-5-amine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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